

## Comparative Analysis of PAV-104 Cross-Reactivity with Viral Nucleocapsid Proteins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral agent **PAV-104**, with a focus on its cross-reactivity with nucleocapsid proteins from various viruses. **PAV-104** is a novel small molecule inhibitor of SARS-CoV-2 replication. Its mechanism of action involves the inhibition of the oligomerization of the viral nucleocapsid (N) protein, a critical step for viral assembly and packaging. This guide summarizes the available data on the specificity of **PAV-104** and discusses the potential for its broader application based on the activity of its chemical class.

### **Executive Summary**

PAV-104 has demonstrated potent, nanomolar efficacy against a range of SARS-CoV-2 variants by disrupting the function of the nucleocapsid protein. While direct experimental data on the cross-reactivity of PAV-104 with the nucleocapsid proteins of other viruses is not yet publicly available, the broader chemical class to which PAV-104 belongs has shown significant activity against a wide array of respiratory viruses. This suggests that PAV-104 and its analogs may have the potential for broad-spectrum antiviral applications. The nucleocapsid protein is a promising target for such broad-spectrum inhibitors due to its conserved structural and functional features across viral families.

# PAV-104 Activity Against SARS-CoV-2 Nucleocapsid Protein



**PAV-104** has been shown to potently inhibit SARS-CoV-2 replication in various cell models, including human airway epithelial cells. The primary mechanism of this inhibition is the interference with the oligomerization of the SARS-CoV-2 nucleocapsid protein, which prevents the formation of new viral particles.

| Parameter           | PAV-104 against SARS-CoV-                              | Reference |
|---------------------|--------------------------------------------------------|-----------|
| Mechanism of Action | Inhibition of Nucleocapsid (N) protein oligomerization |           |
| EC50                | 1.725 nM (in Calu-3 cells)                             | -         |

• To cite this document: BenchChem. [Comparative Analysis of PAV-104 Cross-Reactivity with Viral Nucleocapsid Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364326#cross-reactivity-of-pav-104-with-other-viral-nucleocapsid-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com